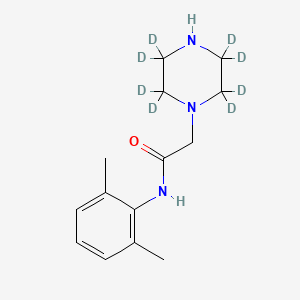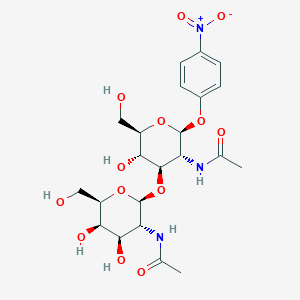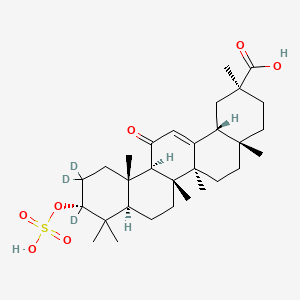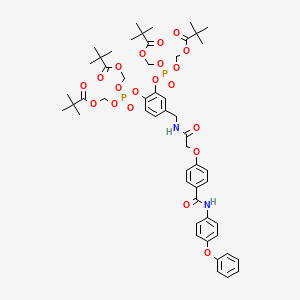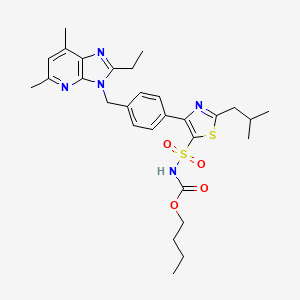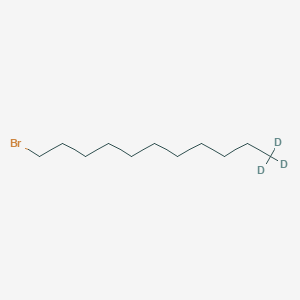
1-Bromoundecane-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromoundecane-d3, also known as undecyl bromide-d3, is a deuterium-labeled compound. It is a stable isotope of 1-Bromoundecane, where three hydrogen atoms are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties and applications .
Vorbereitungsmethoden
1-Bromoundecane-d3 can be synthesized through various methods. One common synthetic route involves the bromination of undecane-d3. The reaction typically uses bromine or a bromine-containing compound as the brominating agent. The reaction conditions often include the presence of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction .
In industrial production, the synthesis of this compound may involve more advanced techniques to ensure high purity and yield. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Chemischer Reaktionen
1-Bromoundecane-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by another nucleophile. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Grignard Reactions: It can react with magnesium in the presence of THF to form a Grignard reagent, which is a useful intermediate in organic synthesis.
Reduction Reactions: It can be reduced to undecane-d3 using reducing agents such as lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a nucleophilic substitution reaction with NaOH, the product would be undecanol-d3 .
Wissenschaftliche Forschungsanwendungen
1-Bromoundecane-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds. Its deuterium labeling makes it valuable in studying reaction mechanisms and kinetics.
Pharmacology: It is used as a tracer in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals
Biology: It is used in labeling experiments to track the movement and interaction of molecules within biological systems.
Wirkmechanismus
The mechanism of action of 1-Bromoundecane-d3 is primarily related to its role as a labeled compound. The deuterium atoms in this compound can replace hydrogen atoms in various chemical and biological processes, allowing researchers to track and study these processes in detail. The molecular targets and pathways involved depend on the specific application and context of the research .
Vergleich Mit ähnlichen Verbindungen
1-Bromoundecane-d3 can be compared with other similar compounds, such as:
1-Bromoundecane: The non-deuterated version of the compound.
1-Bromodecane: A similar compound with one less carbon atom in the alkyl chain.
1-Bromododecane: A similar compound with one more carbon atom in the alkyl chain.
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in research applications, particularly in studying reaction mechanisms and metabolic pathways .
Eigenschaften
Molekularformel |
C11H23Br |
|---|---|
Molekulargewicht |
238.22 g/mol |
IUPAC-Name |
11-bromo-1,1,1-trideuterioundecane |
InChI |
InChI=1S/C11H23Br/c1-2-3-4-5-6-7-8-9-10-11-12/h2-11H2,1H3/i1D3 |
InChI-Schlüssel |
IKPSIIAXIDAQLG-FIBGUPNXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])CCCCCCCCCCBr |
Kanonische SMILES |
CCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[3-[4-(3-aminopropylamino)butylamino]propylamino]-2-(2-chlorophenyl)-6-fluoro-3H-quinazolin-4-one](/img/structure/B12403144.png)
![2-N-benzyl-4-N-(5-cyclopropyl-1H-pyrazol-3-yl)thieno[3,2-d]pyrimidine-2,4-diamine](/img/structure/B12403145.png)

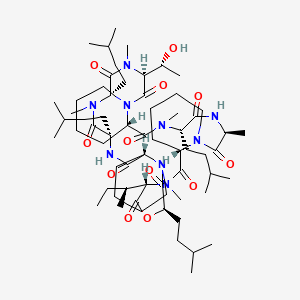
![6-deuterio-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione](/img/structure/B12403167.png)
